![molecular formula C20H26ClN3O4S B2491801 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1049466-35-4](/img/structure/B2491801.png)
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide and its derivatives often involves structural modifications to optimize receptor affinity and selectivity. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a closely related compound, have been synthesized by modifying the amide bond and the alkyl chain linking to the piperazine ring, which affected dopamine D(4) receptor affinity (Perrone et al., 2000). Another study focused on the synthesis and testing of new 1-aryl-4-alkylpiperazines for binding at dopamine D4 and D2 receptor subtypes, highlighting the importance of the N-[omega-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides' structure for receptor affinity (Perrone et al., 1998).
Molecular Structure Analysis
Molecular structure analysis often employs various spectroscopic techniques to confirm the synthesized compounds' structures. For instance, the synthesis of 1-(2,3-Dichlorophenyl)piperazine, a related compound, involves multiple steps verified by IR and 1H NMR, indicating the detailed analysis required to confirm molecular structures in this chemical class (Li Ning-wei, 2005).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve their ability to interact with various receptors through binding studies. For example, derivatives have been evaluated for their binding at dopamine D(4), D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors, indicating their complex chemical behavior and interaction potential with biological targets (Perrone et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, crystalline structure, and molecular interactions, are crucial for understanding the compound's behavior in biological systems. For example, studies on the synthesis, crystal structure, and biological evaluation of related compounds provide insights into how intermolecular interactions, such as hydrogen bonding, influence the compound's stability and bioactivity (L.-Y. Chen et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with various biological targets, are integral to understanding the potential therapeutic applications of these compounds. For instance, the binding profile of derivatives to dopamine and serotonin receptors showcases the chemical specificity and potential use in modulating receptor activity (Perrone et al., 1998).
Mechanism of Action
Target of Action
The primary targets of this compound are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptor located primarily in the brain, and they play a crucial role in the dopamine system, which is involved in reward, attention, and regulation of body movements.
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptors . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptors, potentially altering their function.
Pharmacokinetics
It’s worth noting that the compound issoluble in DMSO , which could potentially enhance its bioavailability
Future Directions
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O4S/c1-27-18-7-8-19(28-2)20(15-18)29(25,26)22-9-10-23-11-13-24(14-12-23)17-5-3-16(21)4-6-17/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBKQJUWKZTBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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